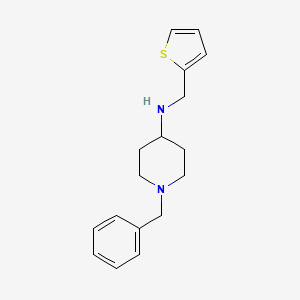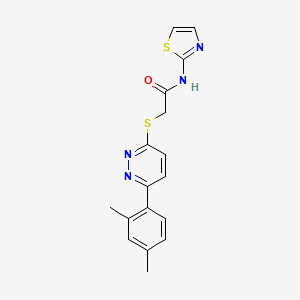
N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClN2O2S and its molecular weight is 350.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Antagonism and Pharmacological Profile
N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide and its derivatives have been studied for their pharmacological properties, particularly as receptor antagonists. For example, WAY-100635 is a compound with a similar structure that acts as a potent and selective antagonist of the 5-HT1A receptor. It demonstrates significant effects on serotonin-containing neurons by inhibiting the neuronal firing induced by serotonin and related agonists without affecting those induced by other neurotransmitters like baclofen. This specificity suggests a potential application in studying serotonin's role in neurological disorders and developing treatments targeting the serotonin system (Craven, Grahame-Smith, & Newberry, 1994).
Synthesis and Chemical Modification for Analgesic Activity
Research on benzamide derivatives, including structures similar to this compound, highlights the synthesis of novel compounds with anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential as new therapeutic agents for treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Gastrointestinal Motility
The synthesis and evaluation of benzamide derivatives have also explored their effects on gastrointestinal motility. Compounds structurally related to this compound have been developed as selective serotonin 4 receptor agonists, showing potential to enhance gastric emptying and defecation. This points to possible applications in treating gastrointestinal disorders by modulating serotonin receptors (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Antimicrobial and Insecticidal Activities
Further research into pyridine derivatives, closely related to this compound, has shown variable and modest antimicrobial activity against bacteria and fungi. This suggests potential for developing new antimicrobial agents based on modifications of this compound (Patel, Agravat, & Shaikh, 2011). Additionally, pyridine derivatives have demonstrated toxicity against aphids, indicating insecticidal properties that could be explored for agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-22-16-3-2-14(18)10-15(16)19-17(21)20-7-4-12(5-8-20)13-6-9-23-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZKKJEKKIUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)



![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)
![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)
